molecular formula C26H29BrNO3P B12512158 [3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide

[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide

Cat. No.: B12512158
M. Wt: 514.4 g/mol
InChI Key: LNRNRPGAGWCFCV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triphenylphosphanium group, which is known for its stability and reactivity in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of triphenylphosphine with an appropriate bromide source under controlled conditions to form the triphenylphosphanium bromide moiety

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out in solvents like dichloromethane or ethanol, under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.

Biology

In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine oxide: Known for its use as a ligand in coordination chemistry.

    Triphenylphosphine: Widely used in organic synthesis as a reducing agent.

    [3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium chloride: Similar in structure but with a chloride ion instead of bromide.

Uniqueness

[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

IUPAC Name

[2-methoxyimino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO3P.BrH/c1-26(2,3)30-25(28)24(27-29-4)20-31(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19H,20H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRNRPGAGWCFCV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=NOC)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29BrNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.